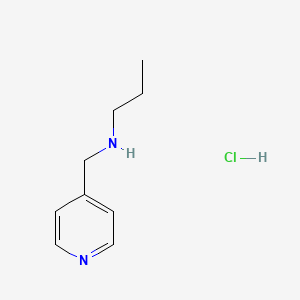
Propyl(pyridin-4-ylmethyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl(pyridin-4-ylmethyl)amine hydrochloride is a chemical compound . It is related to N-(pyridin-4-yl)pyridin-4-amine and its derivatives, which have been studied for their arrangement within a layered structure of zirconium 4-sulfophenylphosphonate .
Molecular Structure Analysis
The molecular structure of Propyl(pyridin-4-ylmethyl)amine hydrochloride involves a propyl group attached to a pyridin-4-ylmethylamine . The arrangement of related molecules has been studied using classical molecular simulation methods .Physical And Chemical Properties Analysis
The physical and chemical properties of Propyl(pyridin-4-ylmethyl)amine hydrochloride are not fully detailed in the available resources. It has a molecular weight of 186.68 .Applications De Recherche Scientifique
Catalytic Activity in Olefin Epoxidation
Propyl(pyridin-4-ylmethyl)amine, when combined with cobalt complexes, shows significant catalytic activity in the aerial oxidation of olefins like styrene and 1-decene. This compound, through its immobilization and interaction with cobalt salts, plays a role in different reactivities and selectivities towards epoxidation (Pruss, Macquarrie, & Clark, 2004).
Construction of Helical Silver(I) Coordination Polymers
This chemical is used in the self-assembly of AgX salts and flexible unsymmetrical bis(pyridyl) ligands, leading to the formation of helical silver(I) coordination polymers. These polymers display distinct pitches and facilitate the construction of helical structures with significant solid-state luminescent emission intensities (Zhang, Deng, Huo, Zhao, & Gao, 2013).
Schiff Base Complex Formation
The compound is instrumental in the synthesis of Schiff base complexes, particularly with Zn(II) metal ions. These complexes are characterized using spectroscopic methods and confirmed through single crystal X-ray diffraction studies, demonstrating the compound's utility in complex formation and structure determination (Rezaeivala, 2017).
Formation of Cu(II) Complexes
It is also used in the formation of Cu(II) complexes, where its variations in arm length and molecular interactions play a significant role. These complexes, characterized by single crystal X-ray diffraction, reveal insights into the coordination sphere of metal ions and molecular interactions (Keypour, Shayesteh, Salehzadeh, Dhers, Maleki, Ünver, & Dilek, 2015).
Synthesis of Organosilicon Copolymers
This chemical is crucial in the synthesis of organosilicon copolymers, showcasing its potential as an anionite in respect to anionic chlorocomplexes of various metals (Belousova, Vlasova, Pozhidaev, & Voronkov, 2001).
Fluorescent Sensor for Dopamine
The compound has been used to develop a fluorescent sensor for dopamine, demonstrating its potential in selective detection and quantification in biological contexts (Khattar & Mathur, 2013).
Biomimetic Iron(III) Complexes
It plays a role in biomimetic iron(III) complexes, acting as functional models for intradiol-cleaving catechol dioxygenases. The compound's influence on iron coordination and reactivity towards oxygenation is significant (Sundaravel, Sankaralingam, Suresh, & Palaniandavar, 2011).
Corrosion Inhibition in Hydrochloric Acid
This compound has been studied for its efficiency in inhibiting corrosion of mild steel in hydrochloric acid, highlighting its potential as a corrosion inhibitor (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).
Synthesis of Highly Functionalized Pyrroles
It is involved in the multi-component synthesis of highly functionalized pyrroles, demonstrating its role in complex organic synthesis and the construction of novel chemical libraries (Li, Chen, Fan, Wei, & Yan, 2019).
Interaction with Organoruthenium and Organorhodium Cations
The compound interacts with organoruthenium and organorhodium cations, showing potential for developing anticancer compounds and understanding metal ion binding in aqueous solutions (Nagy, Ozsváth, Bényei, Farkas, & Buglyó, 2021).
Alzheimer's Disease Therapeutic Agent Research
It has been evaluated for potential utility in the treatment of Alzheimer's disease, showcasing its bioactivity and relevance in pharmacological research (Klein, Davis, Olsen, Wong, Huger, Smith, Petko, Cornfeldt, Wilker, Blitzer, Landau, Haroutunian, Martin, & Effland, 1996).
Chemosensor for Cu2+
This compound serves as a chemosensor for Cu2+, exhibiting significant colorimetric and fluorescent changes upon binding, demonstrating its application in detection technologies (Zheng, Lee, Liu, Park, Yoon, Lee, & Kim, 2016).
Orientations Futures
The future directions for the study of Propyl(pyridin-4-ylmethyl)amine hydrochloride could involve further exploration of its synthesis, chemical reactions, and potential applications. Related compounds have been studied for their potential use in non-linear optics , which could be an interesting area for future research.
Propriétés
IUPAC Name |
N-(pyridin-4-ylmethyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c1-2-5-11-8-9-3-6-10-7-4-9;/h3-4,6-7,11H,2,5,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJCEGCGOBIALS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=NC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl(pyridin-4-ylmethyl)amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

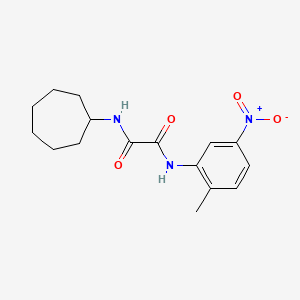
![3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-5-ol](/img/structure/B3015791.png)
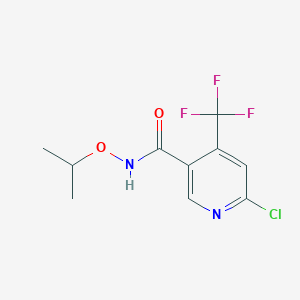
![N-(2,4-dimethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3015794.png)
![N-(3-fluoro-4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B3015797.png)
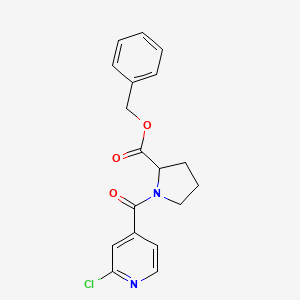
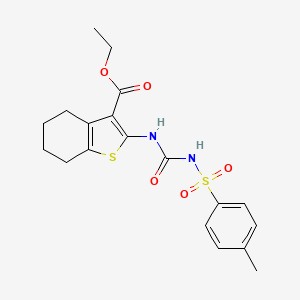
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B3015803.png)
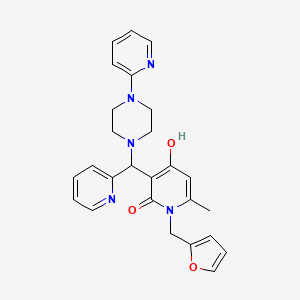
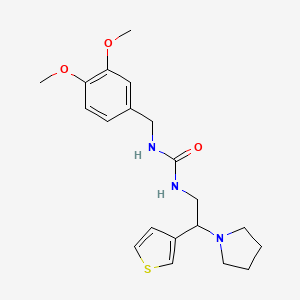
![N-[5-Methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-2-(3-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B3015808.png)
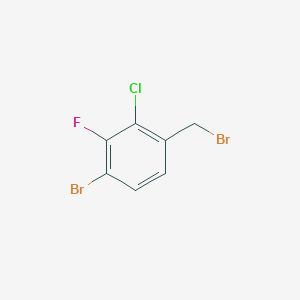
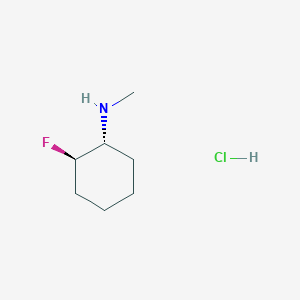
![4-({1-[2-chloro-6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-3-yl}oxy)-N-methylpyridine-2-carboxamide](/img/structure/B3015813.png)